molecular formula C15H22N2O2 B2873733 2-Amino-8,9-dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizine CAS No. 133899-10-2

2-Amino-8,9-dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizine

Numéro de catalogue: B2873733
Numéro CAS: 133899-10-2
Poids moléculaire: 262.353
Clé InChI: MNWGSSRBSMFBHW-ZGTCLIOFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-8,9-dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizine is a polycyclic alkaloid derivative featuring a hexahydrobenzoquinolizine core substituted with amino and methoxy groups. Its molecular formula is C₁₉H₂₄N₂O₂, with an exact mass of 356.03992 . The compound’s structure combines a partially saturated quinolizine ring fused with a benzene ring, conferring conformational rigidity.

Propriétés

IUPAC Name

8,9-dimethoxy-2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-18-14-6-10-5-13-8-12(16)3-4-17(13)9-11(10)7-15(14)19-2/h6-7,12-13H,3-5,8-9,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWGSSRBSMFBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN3CCC(CC3CC2=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-Amino-8,9-dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizine (CAS# 133899-10-2) is a heterocyclic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O2C_{15}H_{22}N_{2}O_{2}. Its structure incorporates a benzoquinolizine framework which is known for various biological activities. The presence of amino and methoxy groups may contribute to its pharmacological properties.

Synthesis

The synthesis of 2-Amino-8,9-dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizine typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the search results, compounds with similar structures often utilize methods such as cyclization and functional group modifications to achieve the desired heterocyclic system .

Antimicrobial Activity

Research has indicated that compounds within the quinolizine family exhibit significant antimicrobial properties. For instance, studies on related structures have shown that certain derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria . Although specific data on 2-Amino-8,9-dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizine is limited in the literature, its structural similarity to known active compounds suggests potential efficacy.

Enzyme Inhibition

Another area of interest is the compound's potential as an inhibitor of enzymes such as 5-alpha reductase. In a study involving structurally similar compounds, it was found that variations in substitution patterns significantly affected inhibitory potency. The IC50 values ranged from 8.1 to 1050 nM depending on the specific modifications made to the molecule . This suggests that 2-Amino-8,9-dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizine could be investigated further for similar enzyme inhibition activities.

Case Studies

While direct case studies specifically focused on this compound are scarce in the available literature, related compounds have been extensively studied for their biological activities:

  • Antibacterial Studies : Compounds structurally related to benzoquinolizines have demonstrated significant antibacterial effects comparable to established antibiotics like norfloxacin .
  • 5-alpha Reductase Inhibition : In-depth research on analogs has shown promising results in inhibiting 5-alpha reductase activity. These findings can be extrapolated to suggest that 2-Amino-8,9-dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizine may also exhibit similar properties .

Summary of Findings

Property/ActivityObservations
Molecular Formula C15H22N2O2
Antimicrobial Activity Potentially active based on structural analogs
Enzyme Inhibition Possible inhibitor of 5-alpha reductase
IC50 Values (related compounds) Ranged from 8.1 to 1050 nM

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table highlights structural differences and shared features among quinolizine analogs:

Compound Name Substituents/Ring Modifications Molecular Weight Key Bioactivities References
2-Amino-8,9-dimethoxy-benzo[B]quinolizine 2-amino; 8,9-dimethoxy; hexahydro core 356.04 α-Adrenoceptor antagonism (predicted)
O-Methyldauricine (CAS 2202-17-7) Tetrahydroisoquinoline-benzylisoquinoline 608.71 Calcium channel blockade
Octahydroindolo[2,3-a]quinolizine Indole-fused quinolizine; fully saturated ~300–350 (varies) Mitochondrial function inhibition
Spiro[benzo[a]quinolizine-oxazolidinone] (-)-9e 9,10-dimethoxy; spiro-oxazolidinone 428.49 α-Adrenoceptor antagonism
Benzo[ij]quinolizine-2-carboxylic acid Carboxylic acid at C2; 9-acetamido ~300–320 (varies) Antimicrobial activity

Key Observations :

  • Amino vs. Carboxylic Acid Groups: The presence of a 2-amino group in the target compound contrasts with the 2-carboxylic acid in benzo[ij]quinolizine derivatives, which drastically alters polarity and receptor binding profiles. For example, carboxylic acid derivatives exhibit antimicrobial properties , while amino-substituted analogs are more likely to interact with adrenergic receptors .
  • Methoxy Positioning: The 8,9-dimethoxy substitution in the target compound is distinct from the 9,10-dimethoxy configuration in spiro-oxazolidinone derivatives (e.g., (-)-9e), which showed potent α-adrenoceptor antagonism . Positional isomerism here may influence selectivity for receptor subtypes.
  • Ring Saturation: Fully saturated octahydroindolo[2,3-a]quinolizines exhibit mitochondrial inhibition , whereas the partially saturated core of the target compound may favor conformational flexibility for receptor interactions.

Pharmacokinetic and Physicochemical Properties

  • PSA (Polar Surface Area) : The target compound’s PSA is 66.48 , indicating moderate membrane permeability . This is lower than carboxylic acid derivatives (PSA > 80) but higher than fully saturated analogs, balancing solubility and bioavailability.
  • LogP: Estimated to be ~2.5–3.0 (based on methoxy and amino group contributions), suggesting favorable blood-brain barrier penetration for CNS applications .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.